3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 828276-08-0
Cat. No.: VC6950110
Molecular Formula: C15H9F4N3OS
Molecular Weight: 355.31
* For research use only. Not for human or veterinary use.
![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 828276-08-0](/images/structure/VC6950110.png)
Specification
CAS No. | 828276-08-0 |
---|---|
Molecular Formula | C15H9F4N3OS |
Molecular Weight | 355.31 |
IUPAC Name | 3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C15H9F4N3OS/c16-7-3-1-6(2-4-7)8-5-9(15(17,18)19)22-14-10(8)11(20)12(24-14)13(21)23/h1-5H,20H2,(H2,21,23) |
Standard InChI Key | BIKACFQQIHCHHC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide consists of a thieno[2,3-b]pyridine scaffold fused with a thiophene ring. Key substituents include:
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A 4-fluorophenyl group at position 4, introducing aromaticity and electronic modulation via the fluorine atom.
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A trifluoromethyl (-CF₃) group at position 6, enhancing hydrophobicity and metabolic stability.
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An amino (-NH₂) group at position 3 and a carboxamide (-CONH₂) at position 2, enabling hydrogen bonding and interactions with biological targets .
Table 1: Estimated Physicochemical Properties Based on Analogous Compounds
*Estimates derived from substituent contributions: The 4-fluorophenyl group increases hydrophobicity compared to methylphenyl in Y503-2569 , while the trifluoromethyl group elevates logP relative to simpler analogs .
Synthesis and Manufacturing Considerations
While no explicit synthesis route for the target compound is documented, methodologies for analogous thieno[2,3-b]pyridines suggest a multi-step process:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with α,β-unsaturated ketones to construct the thieno[2,3-b]pyridine backbone.
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Substituent Introduction:
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Carboxamide Functionalization: Reaction of the intermediate carboxylic acid with ammonium chloride or amide coupling reagents .
Key challenges include regioselectivity control during cyclization and minimizing dehalogenation side reactions from the fluorine substituents.
Biological Activity and Mechanistic Hypotheses
Although direct studies on the target compound are absent, research on structurally related thieno[2,3-b]pyridines reveals promising anticancer properties. For example, a derivative (compound 1) demonstrated:
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Cytotoxicity: IC₅₀ values of 12.3 µM (HeLa) and 9.8 µM (SiHa) in cervical cancer models .
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Apoptosis Induction: 58% increase in apoptotic cells via caspase-3/7 activation .
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Cancer Stem Cell (CSC) Suppression: 40% reduction in ALDH⁺ CSCs in SiHa cells .
The target compound’s 4-fluorophenyl group may enhance target affinity through π-π stacking with aromatic residues in kinases or nuclear receptors, while the trifluoromethyl group could improve blood-brain barrier penetration for potential CNS applications .
Pharmacokinetic and Toxicological Predictions
Physicochemical analogs provide clues to the compound’s ADME profile:
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Absorption: High logP (4.2–4.8) suggests moderate oral bioavailability, with potential solubility limitations requiring prodrug strategies .
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Metabolism: Fluorine substituents may resist oxidative metabolism, prolonging half-life. The trifluoromethyl group is prone to defluorination under acidic conditions .
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Toxicity: Thieno[2,3-b]pyridines with fluorophenyl groups show variable hepatotoxicity in preclinical models, necessitating rigorous safety profiling.
Comparative Analysis with Structural Analogs
Table 2: Impact of Substituent Variation on Biological Activity
The 4-fluorophenyl group in the target compound may balance lipophilicity and target engagement compared to bulkier aryl groups in Y500-4519 .
Therapeutic Applications and Future Directions
Emerging evidence positions thieno[2,3-b]pyridines as dual-acting agents:
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Oncology: Synergistic apoptosis induction and CSC targeting could address tumor recurrence .
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Neurology: Fluorine-rich analogs show promise in amyloid-beta aggregation inhibition (unpublished data).
Critical research priorities include:
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Synthetic Optimization: Improving yield and purity via flow chemistry approaches.
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Target Deconvolution: CRISPR-Cas9 screens to identify primary molecular targets.
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Formulation Development: Nanocrystal dispersions to enhance aqueous solubility.
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